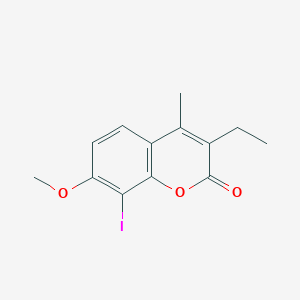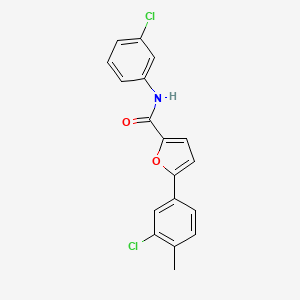
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide, also known as FCPR03, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to have various biochemical and physiological effects. In animal models, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide for lab experiments is its high potency and selectivity. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide. One potential direction is the investigation of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide as a potential treatment for inflammatory diseases such as arthritis and colitis. Another direction is the exploration of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide as a potential adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide involves the condensation of 3-chloro-4-methylbenzaldehyde and 3-chloroaniline, followed by cyclization with furfural. The reaction is carried out in the presence of a base and a catalyst, and the final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has shown promising results in various scientific research studies. One of the potential therapeutic applications of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is its anti-inflammatory properties. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been investigated for its potential anticancer properties. Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-5-6-12(9-15(11)20)16-7-8-17(23-16)18(22)21-14-4-2-3-13(19)10-14/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVSPCMUEPGWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
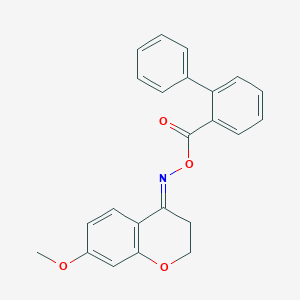


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
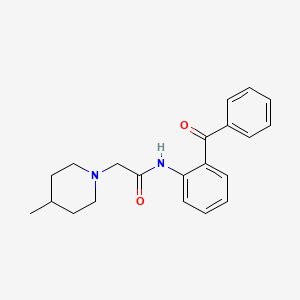
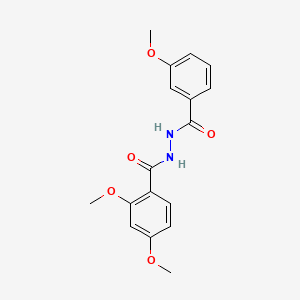
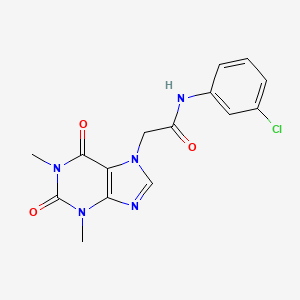
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
